molecular formula C11H13Cl2NO B5046647 N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide

N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide

Cat. No.: B5046647
M. Wt: 246.13 g/mol
InChI Key: UGHVLVSSBBCAAY-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methylpropanamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (70-80°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, it may bind to GABAergic biotargets, influencing neurotransmitter activity and exhibiting anticonvulsant effects . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide is unique due to its specific structural features, such as the dichlorophenyl group and the methylpropanamide moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-7(2)11(15)14-6-8-3-4-9(12)5-10(8)13/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHVLVSSBBCAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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